molecular formula C14H19IO B12909218 Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)- CAS No. 651057-11-3

Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-

Katalognummer: B12909218
CAS-Nummer: 651057-11-3
Molekulargewicht: 330.20 g/mol
InChI-Schlüssel: WAEHTTRWKIPBLQ-ZIAGYGMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran is a chiral organic compound that features a tetrahydrofuran ring substituted with an iodo-phenylbutyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chiral starting materials, such as ®-1-iodo-4-phenylbutane and ®-tetrahydrofuran.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often using a strong acid or base as a catalyst.

    Substitution Reaction: The iodo-phenylbutyl group is introduced via a substitution reaction, where the iodine atom replaces a leaving group on the tetrahydrofuran ring.

Industrial Production Methods

In an industrial setting, the production of ®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming a hydrocarbon.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or sodium thiolate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of new substituted tetrahydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-Hydroxytetrahydrofuran: A similar compound with a hydroxyl group instead of an iodo-phenylbutyl group.

    ®-Tetrahydrofurfurylamine: Another related compound with an amine group.

Uniqueness

®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

651057-11-3

Molekularformel

C14H19IO

Molekulargewicht

330.20 g/mol

IUPAC-Name

(2R)-2-[(1R)-1-iodo-4-phenylbutyl]oxolane

InChI

InChI=1S/C14H19IO/c15-13(14-10-5-11-16-14)9-4-8-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2/t13-,14-/m1/s1

InChI-Schlüssel

WAEHTTRWKIPBLQ-ZIAGYGMSSA-N

Isomerische SMILES

C1C[C@@H](OC1)[C@@H](CCCC2=CC=CC=C2)I

Kanonische SMILES

C1CC(OC1)C(CCCC2=CC=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.